tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-13-9(12)14-8(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYAJRKBAUVWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Preparation of Pyrrolo[2,3-d]pyrimidine Core
The initial step involves synthesizing the heterocyclic core, often via cyclization of suitably substituted pyrimidine derivatives. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with halogenating agents introduces the necessary halogen substituents (chlorine or bromine) at the 5-position, which is crucial for subsequent functionalization.
Step 2: Halogenation and Functionalization
The halogenation step is critical for introducing the bromine atom at the 5-position, which enhances reactivity for further modifications. This is achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
Step 3: Esterification with tert-Butyl Group
The carboxylate group at position 7 is protected as a tert-butyl ester to facilitate subsequent reactions and improve compound stability. This is typically achieved using tert-butyl dicarbonate [(Boc)₂O] in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds under mild conditions to prevent overreaction or side reactions.
Detailed Reaction Conditions and Data
| Reaction Step | Reagents | Solvent | Temperature | Catalysts/Conditions | Yield/Notes |
|---|---|---|---|---|---|
| Core synthesis | Pyrimidine derivatives | N/A | Reflux | Cyclization catalysts (e.g., base) | High regioselectivity |
| Halogenation | NBS or other brominating agents | Dichloromethane | 0–25°C | Controlled addition | Regioselective at 5-position |
| Esterification | (Boc)₂O, DMAP | Dichloromethane or THF | 0–25°C | Under inert atmosphere | Yield ~70–85% |
Research Findings:
Patents indicate that the use of NBS in dichloromethane at low temperatures (0–25°C) yields high regioselectivity for bromination at the 5-position of the pyrrolo[2,3-d]pyrimidine core.
Boc protection with tert-butyl dicarbonate in the presence of DMAP in dichloromethane at room temperature provides a stable tert-butyl ester intermediate with yields typically exceeding 75%.
Notable Variations and Optimization Strategies
Catalyst Choice: Copper(I) halides (e.g., cuprous chloride or bromide) are employed during cyclization to improve yield and selectivity.
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred for halogenation and protection steps due to their ability to stabilize reactive intermediates.
Reaction Temperature: Maintaining low temperatures during halogenation minimizes side reactions and over-halogenation, with optimal temperatures ranging from 0°C to 25°C.
Scale-Up Considerations: For industrial synthesis, continuous flow reactors and optimized reagent addition protocols are recommended to enhance safety and reproducibility.
Summary of Research Data
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, and dimethyl sulfoxide . Reaction conditions often involve room temperature or slightly elevated temperatures, with specific solvents chosen based on the desired reaction.
Major Products
Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Overview
Tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate is a synthetic compound with significant applications in medicinal chemistry, particularly as an intermediate in the development of various pharmaceutical agents. Its unique structure allows it to interact with specific biological targets, making it valuable for research and therapeutic applications.
Scientific Research Applications
1. Pharmaceuticals
- Kinase Inhibitors : This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, which are essential in treating various cancers. Kinases are enzymes that play a critical role in cellular signaling pathways, and their inhibition can lead to reduced cancer cell proliferation and survival.
- RET Kinase Targeting : The compound has shown efficacy in inhibiting RET kinase, which is implicated in several malignancies, including thyroid cancer and non-small cell lung cancer. Studies have demonstrated that derivatives of this compound exhibit low nanomolar potency against both wild-type and mutant forms of RET.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
3. Biological Studies
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its derivatives have shown comparable or superior activity to established chemotherapeutics such as Sorafenib, highlighting its potential as an anticancer agent.
Case Studies
Several studies have documented the therapeutic potential of this compound:
- Inhibition of RET Kinase : Research has shown that specific derivatives can effectively inhibit RET kinase activity, providing a targeted approach for treating RET-driven cancers. For example, compound analogs demonstrated significant potency against both wild-type and mutant forms of RET kinase.
- Cytotoxicity Evaluation : In vitro experiments revealed that this compound led to increased apoptosis rates in human cancer cell lines compared to control treatments.
Wirkmechanismus
The mechanism of action of tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Substituent Position: Chlorine at Position 2 vs. 4
The position of the chlorine substituent significantly alters electronic distribution and steric interactions:
- 2-Chloro Isomer : The chlorine at position 2 may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. This positioning is critical for binding to ATP pockets in kinases .
- 4-Chloro Isomer (CAS 1236033-21-8): Exhibits a molecular weight of 253.68 g/mol and is a known impurity in Baricitinib synthesis.
Table 1: Positional Isomer Comparison
Halogenation Patterns: Chlorine vs. Bromine/Iodine
Halogen size and electronegativity influence reactivity and binding:
Table 2: Halogenated Derivatives
| Compound | Molecular Weight (g/mol) | Key Property |
|---|---|---|
| 4-Chloro-5-iodo derivative | 379.59 | Enhanced halogen bonding |
| 4-Chloro-5-bromo derivative | 345.63 | Suzuki coupling compatibility |
Ring System Variations: Pyrrolo vs. Pyrido Pyrimidines
- Pyrrolo[2,3-d]pyrimidine : The fused 5-6 bicyclic system is planar, favoring π-stacking interactions. Example: tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (MW 235.2) has a planar core ideal for intercalation .
- Pyrido[3,4-d]pyrimidine (CAS 2665663-25-0) : Incorporates a pyridine ring, introducing a basic nitrogen and altering solubility (MW 283.71). The oxo group at position 8 enhances hydrogen-bonding capacity .
Table 3: Ring System Comparison
| Core Structure | Molecular Weight (g/mol) | Key Feature |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 235.2–253.69 | Planar, π-stacking capability |
| Pyrido[3,4-d]pyrimidine | 283.71 | Basic nitrogen, improved solubility |
Functional Group Modifications
- Methyl Substitution : tert-Butyl 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (PPP-4) introduces a methyl group at position 4, increasing hydrophobicity and steric shielding .
- Benzoyl and Spiro Derivatives : and highlight compounds with benzoyl (MW 452.16) or spirocyclic moieties, which enhance rigidity and target selectivity but may reduce synthetic yields (e.g., 65% for benzoyl derivative ).
Biologische Aktivität
The compound tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate is a member of the pyrrolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Pyrrolopyrimidine derivatives have been extensively studied for their role as inhibitors of various kinases, particularly the RET kinase, which is implicated in several cancers. The biological activity of This compound can be attributed to its ability to interact with specific protein targets, leading to inhibition of cancer cell proliferation and migration.
- RET Kinase Inhibition : Studies have shown that certain pyrrolopyrimidine derivatives can effectively inhibit RET kinase activity, which is crucial for the treatment of RET-driven cancers such as thyroid cancer and non-small cell lung cancer (NSCLC) . For instance, compound 59 , a close analog, demonstrated low nanomolar potency against both wild-type and mutant forms of RET.
- Cytotoxicity Against Cancer Cells : The compound has also exhibited significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives similar to This compound showed comparable or superior activity to established chemotherapeutics like Sorafenib .
Antioxidant and Anti-inflammatory Properties
Recent research has highlighted the antioxidant and anti-inflammatory properties of pyrrolopyrimidine derivatives. For example, novel fused pyrrolopyrimidine derivatives were evaluated for their ability to inhibit pro-inflammatory pathways in RAW264.7 cells . These compounds demonstrated potential in reducing cytokine storms associated with severe inflammatory responses.
Inhibition of RET Kinase
A notable study investigated the structure-activity relationship (SAR) of pyrrolopyrimidine derivatives as RET inhibitors. The findings revealed that modifications at specific positions on the pyrrolopyrimidine scaffold significantly influenced inhibitory potency. For instance:
- Compound 59 showed a growth inhibition concentration (GI50) of 0.1067 ± 0.004 μM against RET-driven NSCLC cell lines.
- The study emphasized the importance of hydrogen bonding interactions between the compound and the RET pocket, crucial for binding affinity .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, various pyrrolopyrimidine derivatives were synthesized and tested against HeLa cells. The results indicated that compounds such as 8g and 8k displayed potent cytotoxic effects comparable to Sorafenib, suggesting a promising avenue for further development in cancer therapeutics .
Table 1: Biological Activity Summary of Pyrrolopyrimidine Derivatives
| Compound | Target | Activity | GI50 (μM) | Reference |
|---|---|---|---|---|
| 59 | RET | Inhibition | 0.1067 ± 0.004 | |
| 8g | HeLa | Cytotoxicity | Comparable to Sorafenib | |
| 3a | COX-2 | Anti-inflammatory | Potent inhibitor |
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Position | Change Made | Effect on Activity |
|---|---|---|
| N-1 | Substitution with S | Loss of activity |
| C-4 | Methyl group addition | Increased potency |
Q & A
Q. What are the key synthetic routes for tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate, and how are intermediates characterized?
The synthesis typically involves constructing the pyrrolo[2,3-d]pyrimidine core followed by functionalization. A common approach includes:
- Core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Chlorination : Introduction of the chlorine atom at position 2 using POCl₃ or other chlorinating agents.
- Esterification : Protection of the carboxyl group using tert-butyl esters via Boc anhydride reactions. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Green chemistry principles (e.g., solvent optimization) are emphasized to improve yields and reduce waste .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For example:
- The fused pyrrolopyrimidine system adopts a planar conformation, with the tert-butyl group introducing steric bulk.
- Dihedral angles between the pyrrole and pyrimidine rings typically range from 0.5° to 3.0°, confirming coplanarity.
- Hydrogen bonding (C–H···O/N) and π-π stacking interactions stabilize crystal packing .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization).
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C).
- Storage under inert atmosphere (N₂/Ar) at 2–8°C prevents hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational modeling predict reactivity for further functionalization?
- DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites using Fukui indices. The C2 chlorine atom is highly electrophilic, enabling SNAr reactions.
- Molecular docking predicts binding affinities to biological targets (e.g., kinases), guiding SAR studies. The tert-butyl group enhances lipophilicity, impacting membrane permeability .
Q. What strategies resolve contradictions in reaction yields across synthetic protocols?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMAc) improve solubility but may cause side reactions.
- Catalyst loading : Pd(PPh₃)₂Cl₂ (0.5–1 mol%) optimizes cross-coupling efficiency, while excess catalyst promotes decomposition. Systematic Design of Experiments (DoE) evaluates variables (temperature, stoichiometry) to identify optimal conditions .
Q. How are regioselectivity challenges addressed during substitutions on the pyrrolopyrimidine core?
- Directing groups : Morpholine or piperazine at position 4 directs electrophiles to C2 via steric and electronic effects.
- Protection/deprotection : Boc groups are selectively removed with TFA to enable sequential functionalization .
Q. What methods validate biological activity in kinase inhibition assays?
- In vitro kinase assays (e.g., ADP-Glo™) measure IC₅₀ values against JAK or EGFR kinases.
- Cellular assays (e.g., Western blotting) confirm downstream signaling inhibition (e.g., STAT3 phosphorylation).
- Metabolite stability is assessed via microsomal incubation (t₁/₂ >60 min in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
